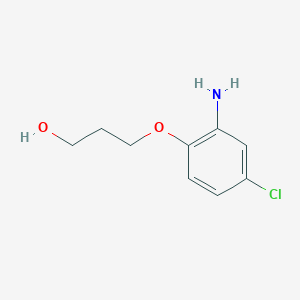
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₂S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanecarboxylic acid moiety
Méthodes De Préparation
The synthesis of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl thiol and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions are carefully controlled to achieve the desired products.
Applications De Recherche Scientifique
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including inflammatory diseases and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-bromophenyl)cyclohexanecarboxylic acid and 1-(4-bromophenyl)cyclohexanecarboxylic acid share structural similarities but differ in the position of the bromine atom on the phenyl ring.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
Propriétés
Formule moléculaire |
C13H15BrO2S |
|---|---|
Poids moléculaire |
315.23 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO2S/c14-10-6-2-3-7-11(10)17-13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
Clé InChI |
HBXKQMGINLMVAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)SC2=CC=CC=C2Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

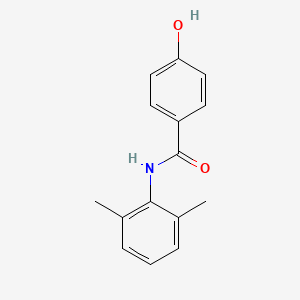

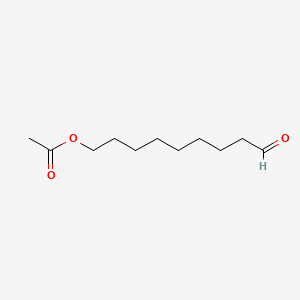

![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
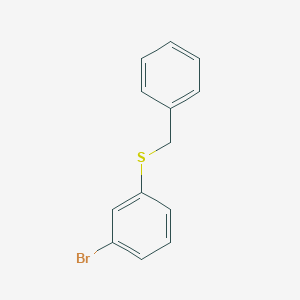


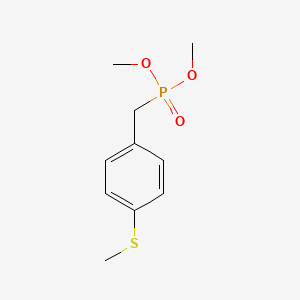

![Methyl 4-[(2,2-difluorocyclopropyl)methoxy]benzoate](/img/structure/B8653199.png)

